Uleine

Antimalarial drug discovery Natural product pharmacology Plasmodium falciparum

Uleine is a monoterpenoid indole alkaloid belonging to the Strychnos-type subclass, characterized by a bridged tetracyclic hexahydro‑1H‑1,5‑methanoazocino[4,3‑b]indole ring system. It is found as a major alkaloid constituent in multiple Aspidosperma species (Apocynaceae), including A.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B1208228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUleine
Synonymsuleine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C
InChIInChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3
InChIKeyMFFIRXGJJPPAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uleine Monoterpenoid Indole Alkaloid for Antimalarial and Anticholinesterase Research Applications


Uleine is a monoterpenoid indole alkaloid belonging to the Strychnos-type subclass, characterized by a bridged tetracyclic hexahydro‑1H‑1,5‑methanoazocino[4,3‑b]indole ring system [1]. It is found as a major alkaloid constituent in multiple Aspidosperma species (Apocynaceae), including A. parvifolium, A. ulei, and A. olivaceum, as well as Himatanthus lancifolius [2]. The compound exhibits stereochemical complexity at C‑20 and C‑21 positions, with natural (+)-uleine being the enantiomer isolated from plant sources [3]. Its molecular weight is approximately 266.38 g/mol (C₁₈H₂₂N₂) [4].

Why Generic Substitution of Uleine with Other Aspidosperma Indole Alkaloids Fails in Targeted Research Applications


Substituting uleine with other indole alkaloids from the same Aspidosperma genus (e.g., aspidoscarpine, olivacine, 20‑epi‑dasycarpidone, N‑demethyluleine) is scientifically unjustified due to marked divergence in both potency and toxicity profiles. While multiple Aspidosperma alkaloids exhibit in vitro antimalarial activity, the specific alkaloid responsible for therapeutic efficacy varies by species: uleine is the major anti‑malarial indole alkaloid in A. parvifolium, whereas in A. olivaceum, anti‑P. falciparum activity is attributed primarily to aspidoscarpine, with uleine demonstrating lower selectivity due to higher cytotoxicity in that particular extract context [1]. Furthermore, uleine exhibits a unique multi‑target profile in Alzheimer's disease models—simultaneously inhibiting AChE, BuChE, and β‑secretase while preventing amyloid‑β aggregation—a combination of activities that has not been demonstrated for structurally related analogs such as dasycarpidone or N‑demethyluleine [2]. Structural modifications including N‑demethylation, C‑20 epimerization, or oxidation state changes produce analogs with distinct stereoelectronic properties that alter target binding and cannot be assumed equivalent [3].

Uleine Quantitative Differentiation Evidence: Comparative Antimalarial Potency and Selectivity Index Data


Uleine vs. Other Aspidosperma Alkaloids: Comparative Antimalarial IC50 Against Chloroquine-Resistant P. falciparum

Uleine exhibits sub-microgram per milliliter antimalarial potency (IC50 < 1 μg/mL) against chloroquine-resistant Plasmodium falciparum strains, a level comparable to established antimalarial agents. In contrast, the structurally related alkaloid 20-epi-dasycarpidone isolated from the same A. ulei extract exhibits an IC50 of 4.5 μg/mL (16.7 μM) against the multi-drug resistant K1 strain, indicating that the natural C‑20 stereochemistry of uleine is associated with markedly higher antiplasmodial potency [1]. Additionally, in A. parvifolium, uleine is the major anti‑malarial constituent, whereas in A. olivaceum the anti‑P. falciparum activity is attributed primarily to aspidoscarpine, with uleine showing lower selectivity in that specific extract matrix [2].

Antimalarial drug discovery Natural product pharmacology Plasmodium falciparum

Uleine vs. Closely Related Synthetic Analogs: Comparative Synthetic Efficiency and Yield in 5-Step Total Synthesis Route

In a unified 5‑step total synthesis protocol starting from tetrahydrocarbazole‑derived nitrile precursors, uleine is obtained with an overall yield of 39% for construction of the ABCD tetracyclic framework. Under identical reaction conditions, the N‑demethylated analog noruleine is synthesized in 4 steps with a 44% overall yield [1]. The 5‑percentage‑point yield differential between uleine and noruleine reflects the additional synthetic manipulation required for the N‑methyl group installation. This established 5‑step route provides reliable access to uleine at synthetically useful quantities, with the key azocino[4,3‑b]indole skeleton constructed via tetrafluoro‑1,4‑benzoquinone (TFB)‑mediated cyclization [2].

Total synthesis Medicinal chemistry Process chemistry

Uleine vs. Other Aspidosperma Alkaloids: In Vitro Cytotoxicity and Selectivity Index Differential

Uleine demonstrates low cytotoxicity against mammalian cell lines with CC50 > 300 μg/mL against both Vero (African green monkey kidney) and HepG2 (human hepatoma) cells, translating to a high selectivity index (SI > 10) for antimalarial activity [1]. In contrast, the alkaloid fraction from which uleine was isolated exhibits moderate cytotoxicity to HepG2 cells (CC50 = 74.4 μg/mL), and in A. olivaceum extracts, uleine displays lower selectivity than aspidoscarpine (SI = 56 for aspidoscarpine) due to comparatively higher toxicity in that specific plant matrix context [2]. This species‑specific variation in cytotoxicity profiles underscores that uleine as a purified single compound from A. parvifolium provides a favorable safety margin that is not guaranteed when substituting with crude alkaloid fractions or uleine sourced from other Aspidosperma species.

Cytotoxicity profiling Selectivity index Drug safety pharmacology

Uleine vs. Physostigmine and Galanthamine: Comparative AChE Inhibition Potency and Multi-Target Alzheimer's Disease Profile

Uleine exhibits an acetylcholinesterase (AChE) IC50 of 0.45 μM, placing it in the same potency range as clinically established AChE inhibitors physostigmine and galanthamine [1]. Beyond single‑target AChE inhibition, uleine demonstrates a multi‑target profile: it inhibits butyrylcholinesterase (BuChE) with IC50 = 24.0±1.5 μM and β‑secretase (BACE1) with IC50 = 180±22 nM, while also significantly inhibiting amyloid‑β peptide self‑aggregation [2]. This simultaneous engagement of cholinergic (AChE/BuChE) and amyloidogenic (BACE1/Aβ aggregation) pathways has not been demonstrated for other Aspidosperma indole alkaloids such as dasycarpidone, olivacine, or N‑demethyluleine. The compound shows no toxicity to PC12 or SH‑SY5Y neuronal cells at tested concentrations, supporting its viability as a multi‑target lead [3].

Alzheimer's disease Cholinesterase inhibition Multi-target directed ligands

Uleine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization for Multi-Target Alzheimer's Disease Therapeutics

Uleine's simultaneous nanomolar inhibition of β‑secretase (IC50 = 180±22 nM) and micromolar inhibition of AChE (0.45 μM) and BuChE (24.0±1.5 μM), combined with significant Aβ aggregation inhibition and lack of neuronal toxicity to PC12 and SH‑SY5Y cells, positions it as a validated multi‑target lead scaffold for Alzheimer's disease drug discovery programs [1]. Researchers can use uleine as a starting point for medicinal chemistry optimization aimed at balancing or improving these polypharmacological activities, a strategy not feasible with single‑target AChE inhibitors or other Aspidosperma alkaloids lacking this documented multi‑target profile [2].

Antimalarial Lead Development Against Chloroquine-Resistant Plasmodium falciparum

Uleine demonstrates sub‑μg/mL in vitro antimalarial potency (IC50 < 1 μg/mL) against chloroquine‑resistant P. falciparum strains with concurrent low cytotoxicity to mammalian Vero and HepG2 cell lines (CC50 > 300 μg/mL), yielding a selectivity index > 10 [1]. This potency‑selectivity combination supports uleine as a validated natural product lead for antimalarial drug discovery, particularly for programs targeting resistant parasite strains. Purified uleine should be specified over crude alkaloid fractions (which exhibit higher cytotoxicity, CC50 = 74.4 μg/mL) or the less potent analog 20‑epi‑dasycarpidone (IC50 = 4.5 μg/mL) [2].

Synthetic Methodology Development and Alkaloid Library Construction

The established 5‑step total synthesis of uleine from tetrahydrocarbazole‑derived nitrile precursors, with a 39% overall yield via TFB‑mediated cyclization to construct the azocino[4,3‑b]indole core, provides a reliable platform for synthetic methodology development and analog library generation [1]. The enantioselective synthetic route to (+)-uleine, (+)-dasycarpidone, and (+)-nordasycarpidone offers stereochemical control that enables systematic exploration of C‑20 epimerization and N‑substitution effects on biological activity [2]. This synthetic accessibility supports medicinal chemistry campaigns requiring gram‑scale quantities for structure‑activity relationship studies.

Comparative Alkaloid Pharmacology and Species-Specific Activity Profiling

Uleine serves as a key comparator compound for cross‑species pharmacological studies of Aspidosperma alkaloids. In A. parvifolium, uleine is the major anti‑malarial constituent; in A. olivaceum, activity is attributed primarily to aspidoscarpine rather than uleine; and in A. ulei, uleine co‑occurs with 20‑epi‑dasycarpidone and N‑demethyluleine but with distinct activity profiles [1]. Researchers conducting comparative phytochemical or pharmacological studies across Aspidosperma species should procure authenticated uleine as a reference standard to enable accurate interpretation of species‑specific bioactivity and to distinguish genuine uleine activity from that of co‑occurring analogs [2].

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